Leupeptin hemisulfate
CAS No.: 103476-89-7
Cat. No.: VC21543614
Molecular Formula: C40H82N12O14S
Molecular Weight: 987.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 103476-89-7 |
---|---|
Molecular Formula | C40H82N12O14S |
Molecular Weight | 987.2 g/mol |
IUPAC Name | (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate |
Standard InChI | InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1 |
Standard InChI Key | FWGRMOYQEJXKOZ-XZZFGKIVSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |
Appearance | White to off-white powder. |
Boiling Point | N/A |
Melting Point | N/A |
Chemical Properties and Structure
Physical and Chemical Characteristics
Leupeptin hemisulfate presents as a white to off-white lyophilized powder with specific chemical and physical properties that facilitate its use in research settings . Table 1 summarizes the key chemical properties of this compound:
Property | Value |
---|---|
CAS Number | 103476-89-7 |
Molecular Formula | C₂₀H₃₈N₆O₄ - ½H₂SO₄ |
Molecular Weight | 475.6 g/mol (anhydrous) |
Purity | >96.5% (typical commercial grade) |
Physical State | White to off-white powder |
Optical Rotation | -76° (c=1, water) |
Melting Point | 141°C |
Solubility | Soluble in methanol, ethanol, water (50 mg/mL) |
Structural Features
The chemical name of leupeptin hemisulfate is (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide sulfuric acid . This tripeptide aldehyde contains three amino acid residues: N-acetyl-L-leucyl-L-leucyl-L-argininal. The aldehyde group at the C-terminus is critical for its inhibitory activity, as it forms covalent bonds with the catalytic residues of target proteases . When analyzed by HPLC, leupeptin shows multiple peaks due to the formation of tautomeric isomers in solution .
Mechanism of Action
Inhibitory Mechanism
Leupeptin hemisulfate functions through a reversible, competitive inhibition mechanism that targets both serine and cysteine proteases . Its inhibitory action involves structurally similar covalent binding reactions with the target enzymes:
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In serine proteases: Leupeptin forms a covalent hemiacetal adduct between its aldehyde group and the hydroxyl group of a serine residue in the enzyme's active site .
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In cysteine proteases: The electrophilic (aldehyde) carbon of leupeptin forms a comparable bond with the sulfur atom of a cysteine residue in the enzyme's active site .
This dual inhibitory capability makes leupeptin hemisulfate particularly valuable in complex biological systems where multiple protease types may be present.
Inactivation and Limitations
The primary mechanism of inactivation of leupeptin is via racemization of the L-arginal moiety. The D-arginal form of leupeptin is completely inactive as an inhibitor . If the aldehyde group becomes oxidized but maintains its L-configuration, the resulting carboxylate compound still retains some inhibitory activity, though significantly reduced . Understanding these limitations is crucial for researchers to ensure effective inhibition during experimental procedures.
Biological Activity and Applications
Target Enzymes
Leupeptin hemisulfate effectively inhibits a wide range of proteolytic enzymes, making it versatile for various research applications. Table 2 outlines the major target enzymes and its inhibitory effectiveness:
Enzyme | Type | Inhibition |
---|---|---|
Cathepsin B | Cysteine protease | Strong |
Cathepsin H | Cysteine protease | Strong |
Cathepsin L | Cysteine protease | Strong |
Calpain | Cysteine protease | Strong |
Trypsin | Serine protease | Strong |
Plasmin | Serine protease | Strong |
Papain | Cysteine protease | Strong |
Kallikrein | Serine protease | Moderate |
Chymotrypsin | Serine protease | No effect |
Elastase | Serine protease | No effect |
Renin | Aspartic protease | No effect |
Pepsin | Aspartic protease | No effect |
Research Applications
Leupeptin hemisulfate has numerous applications in biochemical and cellular research:
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Protein preservation during isolation and purification: It prevents proteolytic degradation of target proteins .
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Cell lysis buffer component: Commonly incorporated at a concentration of 1μM (0.5 μg/ml) to protect cellular proteins during extraction .
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Signal transduction studies: Blocks various apoptotic pathways in T cells, allowing investigation of cell death mechanisms .
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Chromatin immunoprecipitation (ChIP): Used in lysis buffers for isolation of fragmented chromatin samples .
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Tandem affinity purification (TAP): Incorporated in cell lysis buffers to maintain protein integrity .
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Pharmaceutical research: Investigated as a potential anti-malarial agent and for treating noise-induced hearing loss .
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Cardiac protection: Studies indicate it may protect the heart from myocardial stunning .
The typical working concentration range for leupeptin hemisulfate in laboratory applications is 10-100 μM, though this may vary depending on the specific experimental system and targets .
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